molecular formula C19H30N4O4S B2356583 N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1251597-98-4

N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2356583
CAS RN: 1251597-98-4
M. Wt: 410.53
InChI Key: NWAKWWLHXSEYFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Potential Antipsychotic Agents

Research has explored heterocyclic carboxamides, including compounds related to N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide, for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize the apomorphine-induced climbing response in mice, indicating potential antipsychotic activity with fewer extrapyramidal side effects (Norman et al., 1996).

Renin Inhibitors

Another study focused on optimizing the pharmacokinetic profile of renin inhibitors by modifying the structure of potent renin inhibitors, which may include derivatives or structurally related compounds to N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide. These modifications aimed to enhance oral bioavailability and plasma renin inhibition, showing the chemical's potential in the treatment of cardiovascular diseases (Tokuhara et al., 2018).

Chemical Synthesis and Reactivity

The compound has been involved in various chemical synthesis and reactivity studies, demonstrating its utility in creating a wide range of heterocyclic compounds and derivatives. For instance, the synthesis of 1H-1-pyrrolylcarboxamides, potentially with pharmacological interest, involved acyl chlorides and different amines including morpholine and piperidine, showcasing the compound's versatility in organic synthesis (Bijev et al., 2003). Additionally, the utility of enaminoester moiety in heterocyclic synthesis was demonstrated through the construction of various heterocyclic systems, indicating the compound's role in facilitating complex chemical reactions (Madkour et al., 2010).

Mechanism of Action

While specific information about the mechanism of action of “N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide” is not available, it’s worth noting that piperidine derivatives have been used in the design of drugs for the treatment of various diseases .

Safety and Hazards

In a study, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-butyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-2-3-8-21-19(24)16-6-10-22(11-7-16)18-17(5-4-9-20-18)28(25,26)23-12-14-27-15-13-23/h4-5,9,16H,2-3,6-8,10-15H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAKWWLHXSEYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

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